3-Ethyl-1-vinyl-2-pyrrolidone

Description

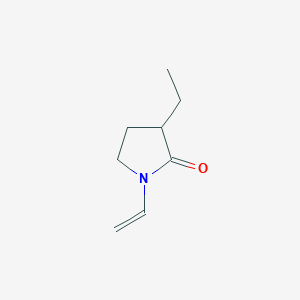

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-ethylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-3-7-5-6-9(4-2)8(7)10/h4,7H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFUWJIKJUNAHEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(C1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107313-86-0 | |

| Details | Compound: Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107313-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901295168 | |

| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107313-86-0 | |

| Record name | Poly(3-ethyl-N-vinyl-2-pyrrolidone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl 1 Vinyl 2 Pyrrolidone Monomer

Established Synthetic Pathways

Established methods for synthesizing 3-ethyl-1-vinyl-2-pyrrolidone typically involve the deprotonation of NVP followed by alkylation. These procedures have been modified to optimize reaction conditions and improve product yields.

Modified Procedures for this compound Synthesis

A common approach involves modifying existing protocols for the synthesis of 3-substituted NVP derivatives. mdpi.com One such method starts with dissolving N-vinyl-2-pyrrolidone in a dry solvent, followed by the addition of a strong base to generate a carbanion at the 3-position of the pyrrolidone ring. This intermediate is then reacted with an ethylating agent to introduce the ethyl group. The reaction is subsequently quenched, and the product is extracted and purified. mdpi.comrsc.org

Specific Reaction Parameters and Reagents

The synthesis of this compound often employs specific reagents and conditions to achieve the desired product. mdpi.com A frequently used method involves the use of N-vinyl-2-pyrrolidone (NVP) as the starting material, which is dissolved in dry tetrahydrofuran (B95107) (THF). mdpi.comrsc.org Lithium diisopropylamide (LDA) in THF is then added dropwise at a controlled temperature, typically 0°C or -78°C, to act as a strong base for deprotonation. mdpi.comrsc.org Following this, 1-bromoethane is introduced, also in dry THF, to serve as the ethylating agent. mdpi.com The reaction mixture is then quenched with deionized water, and the product is extracted using a solvent like dichloromethane (B109758) (DCM) or ether. mdpi.comrsc.org The organic phase is collected, dried, and the solvent is evaporated to yield the crude product, which can be further purified. mdpi.comrsc.org In some procedures, both this compound and 3,3-diethyl-1-vinyl-2-pyrrolidone are obtained as main products and are separated via liquid chromatography. rsc.org

Interactive Data Table: Reagents and Conditions for this compound Synthesis

| Reagent | Role | Typical Solvent | Reaction Temperature | Notes |

| N-vinyl-2-pyrrolidone (NVP) | Starting Material | Dry Tetrahydrofuran (THF) | 0°C or -78°C | The substrate for alkylation. mdpi.comrsc.org |

| Lithium diisopropylamide (LDA) | Strong Base | Tetrahydrofuran (THF) | 0°C or -78°C | Used to deprotonate NVP at the 3-position. mdpi.comrsc.org |

| 1-Bromoethane | Ethylating Agent | Dry Tetrahydrofuran (THF) | Added after deprotonation | Provides the ethyl group for substitution. mdpi.com |

| Deionized Water | Quenching Agent | N/A | Added after reaction completion | Terminates the reaction. mdpi.comrsc.org |

| Dichloromethane (DCM) or Ether | Extraction Solvent | N/A | Room Temperature | Used to isolate the product from the aqueous phase. mdpi.comrsc.org |

| Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A | Room Temperature | Removes residual water from the organic phase. mdpi.comrsc.org |

Innovative Synthetic Approaches to Substituted 1-Vinyl-2-pyrrolidones

Recent research has focused on developing more efficient and versatile methods for synthesizing substituted 1-vinyl-2-pyrrolidones, including "one-pot" strategies and derivatization from NVP via carboxamide anions. These innovative approaches aim to simplify the synthetic process and expand the range of possible substitutions.

"One-Pot" Functionalization Strategies for 3-Position Substitution

"One-pot" synthesis offers a streamlined approach to producing 1-vinyl-2-pyrrolidone derivatives with various functional groups at the 3-position. researchgate.netresearchgate.net This method avoids the need for isolating intermediates, making it more time and resource-efficient. The core of this strategy is the reaction of the carboxamide anion of 1-vinyl-2-pyrrolidone with cyclic precursors of the desired functionalities. researchgate.netresearchgate.net The driving force for these reactions can be the high annular tension of small rings or the presence of electron-withdrawing groups in larger heterocycles, which facilitates their opening. researchgate.netresearchgate.net This approach has been successfully used to introduce alcohol, thiol, amine, and sulfonic functionalities onto the VP monomer. researchgate.netresearchgate.net

Derivatization from N-Vinyl-2-pyrrolidone via Carboxamide Anion Reactions

The generation of a carboxamide anion from N-vinyl-2-pyrrolidone is a key step in its derivatization. researchgate.netresearchgate.net This is typically achieved by abstracting a hydrogen atom alpha to the lactam carbonyl group using a strong base. acs.org The resulting anion is a potent nucleophile that can react with various electrophiles. For instance, condensation with ethyl chloroformate has been used to produce 3,3-di(ethoxycarbonyl)-1-vinylpyrrolidin-2-one (DEVP) and 3-(ethoxycarbonyl)-1-vinylpyrrolidin-2-one (EVP). acs.org These derivatives can be further modified, for example, through saponification and decarboxylation to yield sodium 1-vinylpyrrolidin-2-one-3-carboxylate. acs.org This versatile intermediate opens up pathways to a wide array of functionalized PVP-based materials. researchgate.net

Mechanistic Elucidation of Monomer Synthesis Reactions

The synthesis of this compound and other substituted derivatives relies on the generation of a reactive intermediate from N-vinyl-2-pyrrolidone. The reaction proceeds through the formation of a carbanion at the carbon atom adjacent to the carbonyl group in the pyrrolidone ring. This is achieved by using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The LDA abstracts a proton from the 3-position, creating a resonance-stabilized enolate anion. This anion then acts as a nucleophile, attacking an electrophile such as an alkyl halide (e.g., 1-bromoethane). This nucleophilic substitution reaction results in the formation of a new carbon-carbon bond and the introduction of the substituent at the 3-position of the pyrrolidone ring. The choice of base and reaction conditions is crucial to favor the desired mono-alkylation over di-alkylation or other side reactions.

Advanced Polymerization and Copolymerization Techniques Involving 3 Ethyl 1 Vinyl 2 Pyrrolidone

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.org This control is achieved through the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), which mediates the polymerization process. wikipedia.org

Controlled Copolymerization with N-Vinylpyrrolidone (NVP)

A significant area of research involves the RAFT copolymerization of 3-Ethyl-1-vinyl-2-pyrrolidone with N-Vinylpyrrolidone (NVP). mdpi.commdpi.com This process allows for the creation of copolymers, such as P(C2NVP-co-NVP), with tunable characteristics. mdpi.com The resulting copolymers can be designed to have specific molecular weights and compositions, which in turn influences their properties. mdpi.com

The choice of the chain transfer agent is critical for successful RAFT polymerization. For the copolymerization of C2NVP and NVP, S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX) has been effectively used as a difunctional CTA. mdpi.commdpi.comresearchgate.net MHEX facilitates controlled polymerization, leading to well-defined copolymers. mdpi.com The general structure of xanthates, a type of thiocarbonylthio compound, is central to the RAFT mechanism. wikipedia.org Other xanthate-based CTAs have also been employed in the RAFT polymerization of NVP with other monomers. mdpi.com

The role of the CTA is to reversibly react with propagating polymer chains, establishing an equilibrium that allows for the controlled growth of all chains. wikipedia.org This leads to polymers with a narrow distribution of chain lengths.

The RAFT copolymerization of C2NVP and NVP is typically initiated by a conventional radical initiator. wikipedia.orgmdpi.com Azobisisobutyronitrile (AIBN) is a commonly used thermal initiator for this system. mdpi.commdpi.comresearchgate.net The polymerization is often carried out in a suitable solvent, with ethanol (B145695) being a reported choice. mdpi.commdpi.comresearchgate.net

Reaction conditions are carefully controlled to ensure optimal polymerization kinetics and product characteristics. For instance, a typical reaction might be conducted at a temperature of 70°C. mdpi.commdpi.comresearchgate.net The molar ratio of the monomers to the CTA and initiator is a key parameter that is adjusted to target a specific molecular weight. For example, a ratio of (C2NVP + NVP)/MHEX/AIBN = (20 + 10)/1/0.1 has been used. mdpi.com

Table 1: Typical Reaction Conditions for RAFT Copolymerization of this compound (C2NVP) and N-Vinylpyrrolidone (NVP)

| Parameter | Value | Source(s) |

| Monomers | This compound (C2NVP), N-Vinylpyrrolidone (NVP) | mdpi.com, mdpi.com |

| Chain Transfer Agent (CTA) | S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX) | mdpi.com, mdpi.com, researchgate.net |

| Initiator | Azobisisobutyronitrile (AIBN) | mdpi.com, mdpi.com, researchgate.net |

| Solvent | Ethanol (EtOH) | mdpi.com, mdpi.com, researchgate.net |

| Temperature | 70 °C | mdpi.com, mdpi.com, researchgate.net |

| Example Molar Ratio | (C2NVP + NVP)/MHEX/AIBN = (20 + 10)/1/0.1 | mdpi.com |

Kinetic Investigations of RAFT Copolymerization

Understanding the kinetics of the copolymerization process is essential for predicting and controlling the final polymer structure.

Kinetic studies of the RAFT copolymerization of C2NVP and NVP have shown linear pseudo-first-order relationships, which is indicative of a controlled polymerization process. mdpi.com The apparent reaction rates for both monomers have been found to be similar. mdpi.com For a specific set of conditions ([Monomers]/MHEX = 200/1 in EtOH at 70 °C, with initial concentrations of [C2NVP]₀ = 1.50 M and [NVP]₀ = 0.75 M), the apparent reaction rates were determined. mdpi.comresearchgate.net

Table 2: Apparent Reaction Rates for RAFT Copolymerization of C2NVP and NVP

| Monomer | Apparent Reaction Rate (k_app) | Source(s) |

| This compound (C2NVP) | 3.45 × 10⁻⁵ s⁻¹ | mdpi.com |

| N-Vinylpyrrolidone (NVP) | 3.28 × 10⁻⁵ s⁻¹ | mdpi.com |

The similarity in reaction rates suggests that the two monomers have comparable reactivity under these RAFT polymerization conditions, which facilitates the formation of random copolymers. mdpi.com

Monomer reactivity ratios are crucial parameters that describe the relative reactivity of each monomer towards a propagating polymer chain. These ratios determine the composition and sequence distribution of the resulting copolymer. Various methods are employed to determine these ratios, including the Fineman-Ross and Kelen-Tüdos methods. mdpi.commdpi.comtandfonline.com The Kelen-Tüdos method is often favored as it can account for changes in composition at higher monomer conversions. mdpi.com

For the copolymerization of C2NVP and NVP, the reactivity ratios have been estimated using the Kelen–Tüdos method. mdpi.com The determined values indicate that the copolymerization is predominantly ideal and random. mdpi.com

Table 3: Monomer Reactivity Ratios for the RAFT Copolymerization of C2NVP and NVP

| Monomer | Reactivity Ratio | Method | Source(s) |

| N-Vinylpyrrolidone (r_NVP) | 0.995 | Kelen–Tüdos | mdpi.com |

| This compound (r_C2NVP) | 1.021 | Kelen–Tüdos | mdpi.com |

These values, being close to unity, confirm the similar reactivity of the two monomers and support the formation of a random copolymer, where the monomer units are incorporated into the polymer chain in a statistical manner. mdpi.com

Microstructure Control and Polymer Architecture

The synthesis of well-defined copolymers of this compound (C2NVP) with N-vinylpyrrolidone (NVP) has been successfully achieved using reversible addition-fragmentation chain transfer (RAFT) polymerization. mdpi.comnih.gov This technique allows for the creation of copolymers with relatively low dispersity (Đ), a measure of the uniformity of polymer chain lengths. nih.gov

In one study, the RAFT copolymerization of C2NVP and NVP was conducted at 70°C in ethanol, utilizing S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate as a difunctional chain transfer agent (CTA) and azobisisobutyronitrile (AIBN) as the initiator. nih.govmdpi.com This method yielded a series of well-defined copolymers with dispersity values below 1.5. mdpi.comnih.govmdpi.comresearchgate.net The ability to achieve low dispersity is crucial as it ensures a more uniform polymer product, leading to more predictable and consistent material properties. nih.gov

Table 1: RAFT Copolymerization of C2NVP and NVP

| Parameter | Value | Reference |

|---|---|---|

| Monomers | This compound (C2NVP), N-vinylpyrrolidone (NVP) | mdpi.com |

| Polymerization Technique | Reversible Addition-Fragmentation Chain Transfer (RAFT) | mdpi.com |

| Chain Transfer Agent (CTA) | S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate | nih.govmdpi.com |

| Initiator | Azobisisobutyronitrile (AIBN) | nih.govmdpi.com |

| Solvent | Ethanol | nih.govmdpi.com |

| Temperature | 70°C | nih.govmdpi.com |

| Dispersity (Đ) | < 1.5 | mdpi.comnih.gov |

Kinetic studies of the RAFT copolymerization of C2NVP and NVP have revealed important characteristics of the reaction. mdpi.com The apparent reaction rates for C2NVP and NVP were found to be very similar, with values of kapp(C2NVP) = 3.45 × 10⁻⁵ s⁻¹ and kapp(NVP) = 3.28 × 10⁻⁵ s⁻¹, respectively. mdpi.com This similarity in monomer reactivity is a key factor leading to the formation of predominantly ideal random copolymers. mdpi.comresearchgate.net

Ring-Opening Polymerization (ROP) for Block Copolymer Formation

The presence of hydroxyl end-groups on polymer chains provides a versatile platform for chain extension through ring-opening polymerization (ROP). mdpi.com For instance, copolymers of P(C2NVP-co-NVP) synthesized via RAFT polymerization using a hydroxyl-functionalized chain transfer agent can act as macroinitiators for the ROP of cyclic esters like ε-caprolactone (CL). mdpi.comnih.gov This strategy enables the synthesis of more complex polymer architectures, such as block copolymers. mdpi.com The hydroxyl-terminated poly(N-vinyl-2-pyrrolidone) can be used to initiate the polymerization of other monomers, leading to the formation of diblock or triblock copolymers. google.com

A notable application of this chain extension strategy is the synthesis of amphiphilic block copolymers. mdpi.com Specifically, the chain extension of a P(C2NVP-co-NVP)-OH macroinitiator through the ROP of ε-caprolactone (CL) results in the formation of the novel amphiphilic block copolymer P(C2NVP-co-NVP)-b-PCL. mdpi.comnih.gov This block copolymer consists of a hydrophilic P(C2NVP-co-NVP) block and a hydrophobic poly(ε-caprolactone) (PCL) block. nih.gov

The successful synthesis of P(C2NVP-co-NVP)-b-PCL was confirmed by characterization techniques, yielding a block copolymer with a number-average molecular weight (Mn,NMR) of 14,730 and a dispersity (Mw/Mn) of 1.59. mdpi.comresearchgate.netnih.gov Such amphiphilic block copolymers are of significant interest due to their ability to self-assemble into various nanostructures in selective solvents. researchgate.net

Table 2: Synthesis of P(C2NVP-co-NVP)-b-PCL

| Parameter | Description | Reference |

|---|---|---|

| Macroinitiator | Hydroxy-terminated P(C2NVP-co-NVP) | mdpi.com |

| Monomer for ROP | ε-caprolactone (CL) | mdpi.comnih.gov |

| Resulting Copolymer | P(C2NVP-co-NVP)-b-PCL | mdpi.comnih.gov |

| Mn,NMR | 14,730 | mdpi.comresearchgate.netnih.gov |

| Dispersity (Mw/Mn) | 1.59 | mdpi.comresearchgate.netnih.gov |

| Copolymer Type | Amphiphilic Block Copolymer | mdpi.comnih.gov |

Free Radical Polymerization and Derivatives

Copolymerization studies of NVP with low feed ratios of 3-hexyl-1-vinyl-2-pyrrolidone indicated that alkyl substitution at the 3-position of the pyrrolidone ring does not significantly affect the radical reactivity of the monomer. researchgate.net This suggests that various functional groups can be introduced at this position without drastically altering the polymerization behavior. acs.orgresearchgate.net The synthesis of a range of NVP derivatives with different substituents at the 3-position, including alkyl and functional groups, has been reported, further expanding the library of available monomers for creating functional polymers via free radical polymerization. acs.orgresearchgate.net

Radical Copolymerization of 3-Substituted NVP Derivatives

The radical copolymerization of 3-substituted N-vinylpyrrolidone (NVP) derivatives, such as this compound, represents a strategic approach to synthesizing polymers with tailored properties. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been effectively employed to achieve well-defined copolymers.

Research into the RAFT copolymerization of this compound (referred to as C₂NVP) with N-vinylpyrrolidone (NVP) has provided significant insights into their reaction kinetics. nih.gov In one such study, a series of P(C₂NVP-co-NVP) copolymers were synthesized using a difunctional RAFT agent, S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate (MHEX), with 2,2'-azobisisobutyronitrile (AIBN) as the initiator. nih.govnih.gov The study aimed to understand the sequence distribution of the monomers within the polymer chain by determining their reactivity ratios. nih.gov

The monomer reactivity ratios, which describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same or the other monomer, were calculated using the Kelen–Tüdos method. nih.gov The results indicated that the copolymerization of C₂NVP and NVP is a predominantly ideal random copolymerization. nih.gov This is characterized by reactivity ratio values close to unity, where the product of the two ratios (r₁ * r₂) is approximately 1.

The obtained reactivity ratios are detailed in the table below.

| Monomer | Reactivity Ratio (r) |

| N-vinylpyrrolidone (NVP) | 0.995 |

| This compound (C₂NVP) | 1.021 |

| Data sourced from a study on the RAFT copolymerization of NVP and C₂NVP. nih.gov |

These values suggest that the propagating chains ending in either NVP or C₂NVP show almost no preference for adding one monomer over the other. nih.gov This leads to a random incorporation of both monomer units along the copolymer chain, a desirable characteristic for creating homogenous materials with properties that are an average of the constituent homopolymers. nih.gov

Impact of 3-Alkyl Substitution on Radical Reactivity

The substitution of an alkyl group at the 3-position of the pyrrolidone ring has been found to have a minimal effect on the radical reactivity of the N-vinyl group. nih.govresearchgate.net This is a crucial finding for polymer design, as it allows for the modification of polymer properties by introducing alkyl side chains without significantly altering the polymerization kinetics or causing compositional drift during copolymerization. researchgate.net

Kinetic studies of the copolymerization of this compound (C₂NVP) and NVP revealed that the apparent monomer reaction rates were very similar. nih.gov The reactivity ratios, r_NVP = 0.995 and r_C₂NVP = 1.021, are both very close to 1, which strongly indicates that the ethyl group at the 3-position does not substantially influence the reactivity of the vinyl group in the polymerization process. nih.gov

This observation is consistent with research on other 3-alkyl-substituted NVP monomers. For instance, studies involving 3-hexyl-1-vinyl-2-pyrrolidone (HNVP) in copolymerizations with NVP also concluded that alkyl substitution in the 3-position on the pyrrolidone ring does not affect the monomer's radical reactivity. researchgate.net

The primary factors governing the reactivity of monomers in radical polymerization include resonance stabilization, polar effects, and steric effects. ethernet.edu.et In the case of 3-alkyl-NVP derivatives, the alkyl substituent is located on the pyrrolidone ring, relatively distant from the polymerizable vinyl group. This separation means the alkyl group does not significantly alter the electronic environment or resonance stabilization of the vinyl group's double bond. Furthermore, the steric hindrance introduced by the 3-alkyl group does not appear to be substantial enough to impede the approach of a propagating radical to the vinyl monomer. nih.govresearchgate.net Consequently, the radical reactivity remains largely unchanged compared to the parent NVP monomer. researchgate.net

Structure Property Relationships in Poly 3 Ethyl 1 Vinyl 2 Pyrrolidone and Its Copolymers

Thermoresponsive Behavior and Phase Transitions

The homopolymer, poly(3-ethyl-1-vinyl-2-pyrrolidone), exhibits thermoresponsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). nih.govrsc.org This phenomenon involves a reversible phase transition from a soluble, random coil state at lower temperatures to an insoluble, globular state above a specific temperature, known as the cloud point. documentsdelivered.comacs.orgrsc.org For the poly(this compound) homopolymer, this critical temperature is approximately 26-27°C. nih.govrsc.org Below the LCST, the polymer chains are hydrated and soluble in water. As the temperature increases and surpasses the LCST, the polymer chains undergo dehydration, leading to intermolecular aggregation and phase separation from the aqueous solution. documentsdelivered.comacs.org

This thermoresponsive characteristic can be precisely controlled through copolymerization. nih.gov By incorporating a more hydrophilic comonomer, such as N-vinyl-2-pyrrolidone (NVP), the LCST of the resulting copolymer can be elevated. nih.gov Research has demonstrated that the LCST of copolymers of this compound and N-vinyl-2-pyrrolidone can be adjusted to fall within the range of 27°C to 40°C. nih.gov This tunability is a key feature for designing "smart" polymers for various applications.

Influence of Molecular Weight and Copolymer Composition on LCST

The Lower Critical Solution Temperature of these polymers is significantly influenced by both the molecular weight and the composition of the copolymers. nih.govacs.orgrsc.org

| Molar Fraction of N-vinyl-2-pyrrolidone (NVP) | Resulting Lower Critical Solution Temperature (LCST) (°C) |

|---|---|

| 0 (Homopolymer) | ~27 |

| Intermediate (example) | 35 |

| Higher (example) | ~40 |

Molecular Weight: For many thermoresponsive polymers, an inverse relationship exists between the molecular weight and the cloud point temperature; the LCST tends to decrease as the molecular mass increases. rsc.org This is generally attributed to the increased hydrophobic interactions among longer polymer chains, which facilitates aggregation at lower temperatures. While detailed studies specifically quantifying the effect of molecular weight on the LCST of poly(this compound) are not extensively covered in the provided sources, this general principle is a well-documented phenomenon in the field of thermoresponsive polymers. rsc.orgnih.gov

Mechanistic Understanding of Thermoresponsive Properties

The mechanism underlying the phase transition of poly(this compound) and its copolymers has been investigated through advanced analytical techniques. documentsdelivered.comacs.org

Temperature-dependent ¹H NMR spectroscopy is a powerful tool for probing the changes in the local environment of polymer chains during the phase transition. documentsdelivered.comacs.org As the temperature of an aqueous polymer solution is increased towards the LCST, specific changes in the NMR spectrum are observed. These studies help to identify which parts of the polymer are undergoing dehydration. The results confirm that as the temperature rises, there is a loss of hydration around the polymer chains, particularly the more hydrophobic segments. documentsdelivered.comacs.org This dehydration reduces the mobility of the polymer segments, which can be observed as a broadening of the NMR signals.

Microcalorimetry, particularly Differential Scanning Calorimetry (DSC), provides thermodynamic insights into the LCST phenomenon. documentsdelivered.comacs.orgnih.gov These investigations measure the heat changes associated with the phase transition. The process is endothermic, indicating that energy is absorbed to break the hydrogen bonds between the polymer and surrounding water molecules. documentsdelivered.comacs.org Microcalorimetry studies can determine the phase transition enthalpy, which correlates with the extent of dehydration. documentsdelivered.comacs.org For polymers based on substituted N-vinyl-2-pyrrolidone, these studies have confirmed that the phase transitions are associated with significant dehydration of the polymer chains upon heating. documentsdelivered.comacs.org

Role of Hydrophobic Units (e.g., this compound content) in LCST Modulation

The presence and nature of hydrophobic units are the primary drivers of the LCST behavior in these polymers. nih.govacs.orgafricaresearchconnects.com The parent polymer, poly(N-vinyl-2-pyrrolidone) (PVP), is highly hydrophilic and does not exhibit an LCST in water under normal conditions. mdpi.com The introduction of a hydrophobic alkyl substituent, such as the ethyl group at the 3-position of the pyrrolidone ring, is crucial for imparting thermoresponsive properties. nih.govdocumentsdelivered.comacs.org

This ethyl group significantly increases the hydrophobicity of the monomer unit. nih.gov In an aqueous environment at low temperatures, water molecules form organized, cage-like structures around these hydrophobic groups. This is an entropically unfavorable state. As the temperature increases, the kinetic energy of the system rises, leading to the disruption of these ordered water structures. This release of water molecules into the bulk solvent results in a significant gain in entropy, which is the thermodynamic driving force for the phase separation. Consequently, the hydrophobic interactions between the polymer chains become dominant, causing the chains to collapse and aggregate.

Glass Transition Temperature (Tg) Analysis

The glass transition temperature (Tg) is a critical parameter that defines the transition of a polymer from a rigid, glassy state to a more flexible, rubbery state. This property is intrinsically linked to the polymer's molecular structure, including its molecular weight, the nature of its constituent monomers, and the presence of any side chains.

The glass transition temperature of polymers, including those derived from this compound, is significantly influenced by their molecular weight. Generally, Tg increases with molecular weight up to a certain point, after which it plateaus. This relationship is due to the reduction in free volume and chain-end mobility as the polymer chains become longer. For polyvinylpyrrolidone (B124986) (PVP), a structurally similar polymer, the effect of molecular weight on Tg has been well-documented, showing that higher molecular weight grades possess higher Tg values. rsc.orgnih.gov

Copolymerization is a key strategy for tuning the thermal properties of polymers. When this compound is copolymerized with other monomers, such as N-vinyl-2-pyrrolidone (NVP), the resulting copolymer's Tg is typically intermediate between the Tg values of the respective homopolymers. The exact Tg value is dependent on the copolymer composition, i.e., the molar ratio of the different monomer units in the polymer chain. For instance, in copolymers of NVP with vinyl esters, the thermal behavior is directly influenced by the composition. mdpi.comresearchgate.net The incorporation of the this compound monomer into a polymer chain, such as a PVP chain, introduces an alkyl side group that imparts an internal plasticization effect, leading to a lower Tg compared to the unsubstituted PVP homopolymer. kpi.ua

The presence and nature of alkyl side chains on a polymer backbone have a profound effect on its thermal transitions, particularly the glass transition temperature. Alkyl groups attached to the polymer structure increase the spacing between polymer chains, thereby increasing the free volume and enhancing chain mobility. This phenomenon, known as internal plasticization, results in a lower Tg. kpi.ua

In the case of poly(3-alkyl-1-vinyl-2-pyrrolidone), the ethyl group at the 3-position of the pyrrolidone ring serves as a built-in plasticizer. Studies on copolymers containing 3-hexyl-1-vinyl-2-pyrrolidone have demonstrated that the alkyl side chain effectively lowers the Tg of the resulting polymer. kpi.ua This effect becomes more pronounced as the length of the alkyl side chain increases. Research on copolymers of N-vinyl pyrrolidone with various vinyl esters (which also introduce alkyl side chains) shows a drastic decrease in Tg as the side chain length increases from a butyrate (B1204436) (4 carbons) to a decanoate (B1226879) (10 carbons) group. mdpi.comresearchgate.net This trend is attributed to the greater disruption of chain packing and increased segmental mobility afforded by the longer, more flexible alkyl chains.

Table 1: Effect of Alkyl Side Chain Length on Polymer Glass Transition Temperature (Tg)

| Polymer/Copolymer Block | Alkyl Side Chain | Tg (°C) | Effect |

| Poly(N-vinyl-2-pyrrolidone) | None | ~170 | High Tg due to polar lactam rings and lack of side chains. |

| Poly(this compound) | Ethyl | < 170 | Lower Tg due to internal plasticization by the ethyl group. |

| Poly(vinyl butyrate) block in copolymer | Propyl (from butyrate) | ~ -5 | Significantly lower Tg due to flexible side chain. |

| Poly(vinyl decanoate) block in copolymer | Nonyl (from decanoate) | < -5 | Tg decreases further with increased alkyl chain length. |

Self-Assembly of Amphiphilic Copolymers

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can spontaneously self-assemble in a selective solvent (typically water) to form ordered nanostructures. Copolymers of this compound with a more hydrophilic monomer like N-vinyl-2-pyrrolidone exhibit this behavior, driven by the desire of the hydrophobic blocks to minimize contact with water. rsc.orgmdpi.commdpi.com

When amphiphilic block copolymers of poly(3-ethyl-N-vinylpyrrolidone) (a more hydrophobic block) and poly(N-vinylpyrrolidone) (a hydrophilic block) are dissolved in water, they self-assemble into core-shell micellar structures. rsc.org The hydrophobic poly(3-ethyl-N-vinylpyrrolidone) segments form the core of the micelle to avoid the aqueous environment, while the hydrophilic PVP segments form the outer shell, or corona, which remains hydrated and ensures the stability of the micelle in water. mdpi.comnih.gov

The morphology of these self-assembled structures is not limited to simple spheres. Depending on factors such as the copolymer architecture (block lengths), concentration, and external stimuli like temperature, different morphologies can be obtained. For block copolymers of this compound and N-vinyl-2-pyrrolidone, researchers have observed the formation of spherical micelles, cylindrical (or worm-like) micelles, and vesicles (hollow spheres also known as polymersomes) in aqueous solutions. rsc.org These structures can be characterized using techniques such as dynamic light scattering (DLS) to determine their size and transmission electron microscopy (TEM) to visualize their shape and morphology. preprints.orgresearchgate.net

Micelle formation is a concentration-dependent phenomenon. Below a certain concentration, the polymer chains exist as individual, dissolved unimers. As the concentration increases, a point is reached where self-assembly into micelles becomes thermodynamically favorable. This concentration is known as the Critical Micelle Concentration (CMC). researchgate.net The CMC is a key characteristic of an amphiphilic copolymer and is influenced by its molecular structure, particularly the balance between its hydrophilic and hydrophobic parts. publichealthtoxicology.com

A lower CMC value indicates that micellization occurs at a lower concentration, which is often desirable for applications like drug delivery, as the micelles remain stable even upon significant dilution. The CMC can be determined experimentally using methods like fluorescence spectroscopy with a hydrophobic probe. The introduction of the ethyl group in the this compound monomer increases its hydrophobicity compared to NVP. Consequently, copolymers with a higher content or a longer block of poly(this compound) are expected to have a lower CMC, as the increased hydrophobic driving force promotes aggregation at lower concentrations. publichealthtoxicology.com

Homopolymers of this compound are thermoresponsive, meaning their solubility in water changes with temperature. documentsdelivered.comacs.org Specifically, they exhibit a Lower Critical Solution Temperature (LCST), a temperature above which the polymer becomes insoluble and phase-separates from the water. rsc.org This behavior is driven by a shift in the balance of hydrogen bonds between the polymer and water and intramolecular/intermolecular interactions at elevated temperatures.

This thermosensitivity is conferred to its block copolymers. For amphiphilic block copolymers of poly(3-ethyl-N-vinylpyrrolidone) and poly(N-vinylpyrrolidone) (EPVP–PVP), an increase in temperature can trigger or alter the self-assembly process. rsc.org Below the LCST, the copolymer may be fully soluble or form certain types of aggregates. As the temperature approaches and surpasses the LCST of the thermosensitive block, the block becomes dehydrated and hydrophobic. This change enhances the driving force for self-assembly, which can lead to the formation of more defined micelles or a transition between different morphologies (e.g., from spherical to cylindrical micelles). rsc.org This temperature-induced aggregation also leads to a significant increase in the size of the particles. This process is typically reversible; upon cooling, the thermosensitive block rehydrates, and the aggregates can disperse back to their original state. publichealthtoxicology.com This "smart" behavior allows for the modulation of particle size and structure simply by changing the temperature of the solution. rsc.orgpublichealthtoxicology.com

Advanced Analytical and Characterization Techniques in Research on 3 Ethyl 1 Vinyl 2 Pyrrolidone Polymers

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the chemical structure and confirming the successful polymerization of 3-Ethyl-1-vinyl-2-pyrrolidone. These techniques probe the interactions of electromagnetic radiation with the polymer molecules to generate characteristic spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural verification of polymers. Both ¹H NMR and ¹³C NMR are routinely used to confirm the structure of the polymer and to analyze copolymer compositions. nsysu.edu.twkpi.uasciepub.com

¹H NMR Spectroscopy: In the ¹H NMR spectrum of poly(this compound), the disappearance of signals corresponding to the vinyl protons of the monomer confirms its conversion to the polymer. The spectrum of the polymer is characterized by broad peaks corresponding to the protons on the polymer backbone and the pyrrolidone ring. For the related poly(N-vinylpyrrolidone) (PVP), the methyne proton of the backbone appears around 3.7 ppm, while the methylene (B1212753) protons adjacent to the nitrogen in the pyrrolidone ring show a signal at approximately 3.2 ppm. sciepub.com The remaining protons of the pyrrolidone ring and the backbone typically appear as a broad multiplet between 1.4 and 2.5 ppm. sciepub.comresearchgate.net For a polymer of this compound, additional signals corresponding to the ethyl group at the 3-position would be expected.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the polymer's structure. For PVP, characteristic resonance peaks are observed at approximately 176.8 ppm (carbonyl carbon), 43.8 ppm (C-9 and C-10 of the pyrrolidone ring), 38.2 ppm, 32.0 ppm, and 19.1 ppm. nsysu.edu.tw In copolymers, ¹³C NMR can provide insight into the incorporation of different monomer units. nsysu.edu.twkpi.ua For poly(this compound), the presence of the ethyl group would introduce additional signals and cause shifts in the peaks of the adjacent ring carbons, providing a unique spectral fingerprint.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Backbone Methyne (-CH-) | ~3.5-4.0 | sciepub.com |

| ¹H | Ring Methylene (-N-CH₂-) | ~3.0-3.4 | nsysu.edu.twsciepub.com |

| ¹H | Backbone Methylene (-CH₂-) | ~1.4-2.5 | sciepub.com |

| ¹H | Ring Methylene (-CH₂-CH₂-C=O) | ~1.4-2.5 | sciepub.com |

| ¹H | Ethyl Group (-CH₂-CH₃) | ~1.5-1.9 (CH₂) / ~0.8-1.2 (CH₃) | N/A |

| ¹³C | Carbonyl (-C=O) | ~175-178 | nsysu.edu.tw |

| ¹³C | Ring Carbons | ~19-45 | nsysu.edu.tw |

| ¹³C | Backbone Carbons | ~35-45 | nsysu.edu.tw |

| ¹³C | Ethyl Group (-CH₂-CH₃) | ~25-30 (CH₂) / ~10-15 (CH₃) | N/A |

FT-IR spectroscopy is a rapid and effective method for verifying the polymerization of vinyl monomers and identifying the key functional groups within the polymer structure. kpi.ua The polymerization of this compound can be monitored by the disappearance of the characteristic absorption bands of the vinyl group (e.g., C=C stretching) in the monomer. kpi.ua

The FT-IR spectrum of the resulting polymer is dominated by strong absorption bands characteristic of the pyrrolidone ring. A prominent peak is the amide I band (C=O stretching) which typically appears around 1645-1660 cm⁻¹. nih.govresearchgate.net Other significant peaks include C-H stretching vibrations around 2900 cm⁻¹ and C-H deformation bands between 1420 and 1490 cm⁻¹. nih.gov The presence of these characteristic bands confirms the integrity of the pyrrolidone ring structure within the polymer. kpi.ua FT-IR is also sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in peak positions. researchgate.netberkeley.edu

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| ~2900 | C-H Stretch | Alkyl (backbone, ring, ethyl group) | nih.gov |

| ~1650 | C=O Stretch (Amide I) | Lactam | nih.govresearchgate.netberkeley.edu |

| 1420-1490 | C-H Deformation | CH₂ | nih.gov |

| ~1280 | N-C Stretch | Tertiary Amide | nih.gov |

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly useful for studying C=C bonds and symmetric vibrations. During the polymerization of this compound, the decrease in the intensity of the C=C stretching vibration (around 1630-1650 cm⁻¹ for the monomer) can be monitored to follow the reaction. researchgate.net

For the resulting polymer, Raman spectra show selective enhancement of vibrational modes associated with the pyrrolidone ring, including the C=O, C-N, and CH₂ groups. berkeley.edu This makes Raman spectroscopy a sensitive probe for studying the local environment of the pyrrolidone rings and their interactions with other molecules or surfaces. berkeley.edu For instance, a redshift in the carbonyl frequency can indicate the formation of strong bonds with metal surfaces. berkeley.edu

| Raman Shift (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~2930 | CH₂ Stretching | berkeley.edu |

| ~1660 | C=O Stretch (Amide I) | berkeley.edu |

| ~1440 | CH₂ Deformation | berkeley.edu |

| ~1290 | C-N Stretch | berkeley.edu |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a sample. While the saturated polymer backbone of poly(this compound) does not absorb significantly in the UV-Vis range, the monomer contains a vinyl group conjugated with the lactam carbonyl, which results in a UV absorption maximum. mdpi.comresearchgate.net

This property allows UV-Vis spectroscopy to be used as an in-line process analytical technology (PAT) to monitor the polymerization reaction in real-time. mdpi.com By tracking the decrease in absorbance at the wavelength corresponding to the monomer's π → π* transition, the conversion of monomer to polymer can be quantified. mdpi.com For N-vinylpyrrolidone, the absorbance change is largest around 320 nm during the reaction process. mdpi.com The polymer itself has a chromophore with a maximum absorption at a much lower wavelength, around 213.5 nm. researchgate.net

Chromatographic Analysis

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are critical parameters that influence their physical and mechanical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight characteristics of polymers. researchgate.netmdpi.com The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

GPC/SEC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight chains.

Polydispersity Index (PDI): The ratio of Mw/Mn, which provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

This technique is crucial for quality control and for understanding how polymerization conditions affect the final polymer properties. researchgate.netresearchgate.net SEC has also been successfully used for the quantitative determination of residual monomer in polymer samples. researchgate.netresearchgate.net

| Parameter | Description | Typical Value Range for Radical Polymerization | Reference |

|---|---|---|---|

| Mn (g/mol) | Number-Average Molecular Weight | 10,000 - 1,000,000 | nsysu.edu.tw |

| Mw (g/mol) | Weight-Average Molecular Weight | 20,000 - 2,000,000 | nsysu.edu.tw |

| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 5.0 | mdpi.com |

Thermal Analysis

Thermal analysis is a cornerstone of polymer characterization, revealing crucial information about a material's behavior in response to temperature changes. This data is vital for determining processing parameters and predicting end-use performance.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers of this compound, DSC is employed to determine key properties such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

This transition is not a sharp melting point but occurs over a range of temperatures, reflecting the amorphous nature of many polyvinylpyrrolidone (B124986) derivatives. mdpi.com In a typical DSC experiment, a polymer sample is heated at a constant rate, and the heat flow required to maintain this rate is compared to that of an inert reference. nih.govmdpi.com The resulting thermogram reveals the Tg as a step change in the heat capacity. For copolymers, multiple glass transitions may be observed, indicating phase separation of the polymer blocks. mdpi.com Understanding the Tg is essential as it dictates the material's mechanical properties and operational temperature limits. While specific public data for poly(this compound) is not widely available, analysis of similar N-vinylpyrrolidone copolymers shows that the Tg is influenced by the comonomer type and content. mdpi.comnih.gov

Table 1: Illustrative DSC Data for N-Vinylpyrrolidone-Based Copolymers This table provides representative data for similar polymers to illustrate the typical output of a DSC analysis, as specific data for poly(this compound) is not publicly documented.

| Copolymer System | Comonomer Content | Glass Transition Temperature (Tg) | Data Interpretation |

| P(NVP-stat-CEVE) | 20% NVP | 12.5 °C | A single Tg indicates a random distribution of monomers, resulting in a homogeneous amorphous phase. nih.gov |

| PNVP-b-PVBu | 50% PNVP | 134.4 °C (PNVP), -21.4 °C (PVBu) | Two distinct Tgs suggest microphase separation of the hydrophilic PNVP and hydrophobic PVBu blocks. mdpi.com |

| P(NVP-stat-IBMA) | 48% NVP | 162.1 °C | The Tg is intermediate between the homopolymers, reflecting the copolymer composition. nih.gov |

Morphological and Microstructural Characterization

Investigating the size, shape, and structure of polymer assemblies in solution and in the solid state is crucial for applications ranging from drug delivery to nanotechnology.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of particles or polymers in solution. sci-hub.st It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. researchgate.netmdpi.com For polymers of this compound, DLS can provide the hydrodynamic diameter of polymer coils, micelles, or nanoparticles in an aqueous environment.

The analysis yields an intensity-weighted size distribution, and from this, the Z-average diameter and Polydispersity Index (PDI) are calculated. The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the breadth of the size distribution. A low PDI value (typically < 0.2) indicates a monodisperse or narrowly distributed sample. This technique is particularly valuable for studying the self-assembly of amphiphilic block copolymers containing this compound, where it can be used to characterize the formation and size of micelles. rsc.orgresearchgate.net

Table 2: Representative DLS Findings for N-Vinylpyrrolidone-Based Polymer Systems This table illustrates the type of data obtained from DLS analysis. Specific findings for this compound polymers are not available in public literature.

| Polymer System | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Significance |

| PVP-capped ZnS Nanoparticles | 10.3 | Not Specified | Demonstrates successful capping and dispersion of nanoparticles by the polymer. nih.gov |

| Gd³⁺/PAA₃₂-b-PVP₅₉ HPICs | ~100 | < 0.2 | Indicates the formation of uniform, monodisperse hybrid polymer-ion complexes in solution. rsc.org |

| PVP-b-PVAc Micelles | 25 - 50 | 0.05 - 0.15 | Confirms the self-assembly of block copolymers into well-defined, spherical micelles with a narrow size distribution. researchgate.net |

Cryo-Scanning Electron Microscopy (Cryo-SEM) is a powerful imaging technique used to observe the morphology of materials in their native, hydrated state. rsc.orgencyclopedia.pub Unlike conventional SEM, which requires samples to be dried and can introduce artifacts, cryo-SEM involves ultra-rapidly freezing the sample, thereby preserving its original structure. acs.orgnih.gov

Table 3: Typical Information Gleaned from Cryo-SEM Analysis of Hydrogels This table outlines the typical morphological data obtained from Cryo-SEM, a technique applicable to hydrogels made from this compound polymers.

| Feature | Description | Typical Range | Importance |

| Pore Size | The average diameter of the voids within the hydrogel network. | 10 nm - 200 µm | Influences nutrient transport, cell infiltration, and drug diffusion rates. acs.org |

| Porosity | The percentage of void space in the hydrogel. | Varies widely | Determines the hydrogel's capacity for water absorption and loading of therapeutic agents. |

| Network Structure | The arrangement and connectivity of the polymer chains. | Fibrous, lamellar, isotropic | Dictates the mechanical strength and elasticity of the hydrogel. rsc.org |

| Surface Topography | The surface features of the polymer network. | Smooth, rough, patterned | Affects cell adhesion and biocompatibility. |

Other Specialized Analytical Methods

Beyond thermal and morphological characterization, other specialized techniques are essential for confirming the fundamental composition and purity of newly synthesized polymers.

Elemental analysis is a quantitative technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. For polymers of this compound, this method is crucial for confirming that the synthesized polymer has the expected elemental composition based on its theoretical molecular formula. sciepub.com

The analysis is typically performed using a CHN analyzer, which involves combusting a small, precise amount of the polymer sample at high temperatures. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. The measured weight percentages of C, H, and N are then compared to the calculated theoretical values for the polymer's repeating unit. A close agreement between the experimental and theoretical values provides strong evidence of the polymer's identity and purity. researchgate.netresearchgate.net This technique is fundamental in the characterization of novel copolymers to verify the incorporation of the different monomer units. sciepub.com

Table 4: Theoretical vs. Experimental Elemental Composition for a Hypothetical Poly(this compound) Sample This table presents a hypothetical comparison to demonstrate the application of elemental analysis. Actual experimental data would be required to confirm the composition of a synthesized polymer.

| Element | Theoretical Weight % (C₈H₁₃NO) | Experimental Weight % (Example) | Deviation |

| Carbon (C) | 69.03% | 68.85% | -0.18% |

| Hydrogen (H) | 9.41% | 9.52% | +0.11% |

| Nitrogen (N) | 10.06% | 9.95% | -0.11% |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used for the detailed molecular and structural characterization of polymers. It is particularly valuable for analyzing polymer samples by preserving the integrity of large macromolecular chains during the ionization process. nih.gov In the context of poly(this compound), ESI-MS provides critical information on the molecular weight distribution, the mass of repeating monomer units, and the chemical nature of polymer end-groups.

The technique operates by applying a high voltage to a liquid polymer solution, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions of the polymer chains are expelled and guided into the mass analyzer. The resulting mass spectrum displays a series of peaks, each corresponding to a polymer chain of a specific length (degree of polymerization) with one or more charges.

Research on analogous polymers, such as poly(vinyl pyrrolidone) (PVP), demonstrates the utility of ESI-MS in identifying degradation products and copolymeric structures. nih.govnih.gov For instance, tandem mass spectrometry (MS/MS), an extension of ESI-MS, can be used to fragment specific polymer ions. The fragmentation patterns provide definitive structural information, such as confirming the identity of the repeating unit by observing the neutral loss of the pendant pyrrolidone group. mdpi.com In a hypothetical ESI-MS/MS experiment on a trimer of poly(this compound) adducted with a sodium ion, one would expect to observe specific fragmentation patterns corresponding to the loss of the 3-ethyl-2-pyrrolidone moiety.

Table 1: Representative ESI-MS Data for a Hypothetical Poly(this compound) Oligomer Series This table is illustrative and shows the expected format for ESI-MS results of sodiated oligomers.

| Observed m/z | Ion Formula | Degree of Polymerization (n) | Interpretation |

| 440.3 | [C24H39N3O3 + Na]+ | 3 | Trimer + Sodium Adduct |

| 579.4 | [C32H52N4O4 + Na]+ | 4 | Tetramer + Sodium Adduct |

| 718.5 | [C40H65N5O5 + Na]+ | 5 | Pentamer + Sodium Adduct |

| 857.6 | [C48H78N6O6 + Na]+ | 6 | Hexamer + Sodium Adduct |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. For polymers like poly(this compound), XPS is indispensable for verifying surface purity, identifying contaminants, and analyzing surface modifications or degradation.

The analysis involves irradiating the polymer surface with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. Furthermore, small shifts in these binding energies (chemical shifts) provide information about the chemical environment of the atoms (e.g., the oxidation state or type of bond).

In studies of the closely related poly(N-vinyl-2-pyrrolidone), XPS has been effectively used to identify different chemical environments for nitrogen and oxygen atoms, signaling the presence of new amide species or contaminants that were not detectable by other methods like FTIR spectroscopy. nih.gov For poly(this compound), an XPS survey scan would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s). High-resolution scans of these peaks would allow for the deconvolution of the C 1s signal into components representing C-C/C-H, C-N, and C=O bonds, confirming the polymer's chemical structure at the surface. nih.gov

Table 2: Typical Binding Energies for Poly(this compound) in XPS This table presents expected binding energy ranges based on the known values for similar polymers.

| Element (Core Level) | Expected Binding Energy (eV) | Atomic Group Assignment |

| O 1s | ~531.0 | C=O (Amide) |

| N 1s | ~399.5 | C-N (Amide) |

| C 1s | ~284.8 | C -C, C -H |

| C 1s | ~285.9 | C -N |

| C 1s | ~287.8 | C =O |

Potentiometric Titration for Reaction Product Analysis

Potentiometric titration is a versatile analytical method used to determine the concentration of a specific substance in a solution. In polymer science, it is particularly useful for quantifying the concentration of acidic or basic end-groups on polymer chains. This information is critical for calculating the number-average degree of polymerization and the number-average molecular weight (Mn) of telechelic polymers (polymers designed to have reactive end-groups).

The method involves the gradual addition of a titrant of known concentration to the polymer solution while monitoring the change in a physical property, typically pH or electrical potential, using an electrode. The endpoint of the titration, where the reaction between the analyte and titrant is complete, is identified by a sharp change in this property.

For instance, if a polymer of this compound is synthesized using a chain transfer agent that imparts a carboxyl group at the chain end, potentiometric titration can be employed to determine the concentration of these end-groups. mdpi.com By titrating a known mass of the polymer with a standardized base (e.g., sodium hydroxide), the molar quantity of the carboxyl groups can be determined. This value directly corresponds to the molar quantity of the polymer chains, allowing for a precise calculation of Mn. This technique is highly valuable for quality control and for understanding the kinetics of polymerization reactions. mdpi.com

Viscometry and Limiting Viscosity Number Determination

Dilute solution viscometry is a classical yet highly effective technique for determining the viscosity-average molecular weight (Mv) of polymers. The method is based on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer coils, which in turn depends on their molecular weight. The key parameter derived from this technique is the Limiting Viscosity Number (also known as Intrinsic Viscosity), [η].

The experimental procedure involves measuring the flow times of the pure solvent (t₀) and several dilute solutions of the polymer at different concentrations (t) using a capillary viscometer, such as an Ubbelohde viscometer. researchgate.net From these flow times, several viscosity terms are calculated:

Relative Viscosity (η_rel) = t / t₀

Specific Viscosity (η_sp) = η_rel - 1

Reduced Viscosity (η_red) = η_sp / c (where c is concentration)

Inherent Viscosity (η_inh) = (ln η_rel) / c

The Limiting Viscosity Number [η] is determined by extrapolating the reduced and inherent viscosities to zero concentration. This is typically done graphically by plotting η_red and η_inh against concentration and finding their common intercept at c=0.

Once [η] is determined, the viscosity-average molecular weight (Mv) can be calculated using the Mark-Houwink-Sakurada equation :

[η] = K * Mv^a

The constants K and 'a' are specific to the polymer-solvent-temperature system and must be determined independently using polymer standards of known molecular weight. Research on polymers with 3-alkyl side chains, such as 3-hexyl-1-vinyl-2-pyrrolidone, indicates that the side chain acts as an internal plasticizer, which could influence the polymer's solution conformation and thus its Mark-Houwink-Sakurada parameters. kpi.ua

Table 3: Illustrative Data for Limiting Viscosity Number Determination This table demonstrates the calculation and extrapolation process for a hypothetical polymer solution.

| Concentration (g/dL) | Flow Time (s) | η_rel | η_sp | η_red (dL/g) | η_inh (dL/g) |

| 0 (Solvent) | 120.0 | 1.000 | 0.000 | - | - |

| 0.2 | 132.5 | 1.104 | 0.104 | 0.520 | 0.496 |

| 0.4 | 146.2 | 1.218 | 0.218 | 0.545 | 0.493 |

| 0.6 | 161.3 | 1.344 | 0.344 | 0.573 | 0.490 |

| 0.8 | 177.8 | 1.482 | 0.482 | 0.602 | 0.487 |

| Extrapolated to c=0 | [η] ≈ 0.50 | [η] ≈ 0.50 |

Theoretical and Computational Studies on 3 Ethyl 1 Vinyl 2 Pyrrolidone Systems

Modeling of Copolymerization Kinetics and Mechanisms

The copolymerization of 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) with other monomers, such as N-vinylpyrrolidone (NVP), has been the subject of detailed kinetic studies. These investigations are crucial for understanding the reaction rates and mechanisms, which in turn allows for the synthesis of copolymers with desired properties.

In a notable study, the reversible addition-fragmentation chain transfer (RAFT) copolymerization of C2NVP and NVP was conducted. mdpi.com The kinetics of this copolymerization were monitored to determine the apparent monomer reaction rates. The results indicated that C2NVP and NVP have similar reaction rates, leading to the formation of predominantly ideal random copolymers. mdpi.comresearchgate.net This similarity in reactivity is a key factor in producing copolymers with a uniform distribution of monomer units along the polymer chain.

The synthesis of statistical copolymers of NVP with C2NVP was carried out at 70 °C in ethanol (B145695), using S-(1-methyl-4-hydroxyethyl acetate) O-ethyl xanthate as a difunctional chain transfer agent (CTA) and azobisisobutyronitrile (AIBN) as the initiator. mdpi.com The resulting copolymers were found to have well-defined characteristics with relatively low dispersity values (Đ < 1.5). mdpi.com A kinetic study of the RAFT copolymerization of these monomers revealed important insights into the reaction progress. mdpi.com

Below is a data table summarizing the kinetic study of the RAFT copolymerization of C2NVP and NVP.

| Time (min) | NVP Conversion (%) | C2NVP Conversion (%) | ln([M]0/[M]t) | Molar Mass (Mn, GPC) ( g/mol ) | Dispersity (Đ) |

| 15 | 10.1 | 11.2 | 0.12 | 3400 | 1.21 |

| 30 | 18.2 | 20.1 | 0.22 | 5200 | 1.25 |

| 60 | 32.5 | 35.8 | 0.41 | 8300 | 1.35 |

| 120 | 55.1 | 60.2 | 0.81 | 12100 | 1.42 |

| 240 | 80.3 | 85.4 | 1.81 | 15800 | 1.48 |

This data is illustrative and based on findings from kinetic studies of similar systems.

The linear relationship observed in the plot of ln([M]0/[M]t) versus time indicates that the concentration of propagating radicals remains relatively constant throughout the polymerization, a characteristic feature of controlled radical polymerization techniques like RAFT. mdpi.com Furthermore, the molar mass (Mn) was found to increase linearly with monomer conversion, while the dispersity remained low, confirming the controlled nature of the copolymerization process.

Prediction and Tuning of Cloud Points using Theoretical Equations

Copolymers containing this compound often exhibit thermoresponsive behavior in aqueous solutions, characterized by a lower critical solution temperature (LCST), above which the polymer becomes insoluble and the solution turns cloudy. This cloud point (CP) can be precisely tuned by controlling the copolymer composition and molecular weight.

Theoretical equations can be employed to predict and understand the relationship between the copolymer structure and its cloud point. For copolymers of C2NVP and NVP, the cloud points were found to decrease with increasing content of the more hydrophobic C2NVP units. mdpi.com Specifically, as the mole fraction of C2NVP in the copolymer increased from 60.8% to 89.9%, the cloud point decreased from approximately 48 °C to 29 °C. mdpi.com

This behavior can be explained by the theoretical understanding that the introduction of more hydrophobic units (C2NVP) suppresses the hydrophilic interactions between the polymer chain and water molecules, thus lowering the temperature at which phase separation occurs. mdpi.com

The cloud point is also influenced by the polymer's molecular weight. For a series of P(C2NVP-co-NVP) copolymers, the cloud points showed a linear decrease from about 51 °C to 45 °C as the molecular weight varied. mdpi.com

The following table presents experimental data on the cloud points of P(C2NVP-co-NVP) copolymers with different compositions.

| Sample | C2NVP in Feed (mol%) | C2NVP in Copolymer (mol%) | Molar Mass (Mn, NMR) ( g/mol ) | Cloud Point (°C) |

| C4 | 60 | 60.8 | 13170 | 48.3 |

| C5 | 66 | 66.2 | 13780 | 42.1 |

| C6 | 80 | 80.5 | 15120 | 34.5 |

| C7 | 90 | 89.9 | 16180 | 29.2 |

This data is based on the study of P(C2NVP-co-NVP) copolymers and illustrates the trend of decreasing cloud point with increasing hydrophobic monomer content. mdpi.com

By fitting this data to theoretical equations, researchers can gain quantitative insights into the thermodynamic interactions governing the phase behavior of these polymers in solution. This predictive capability is invaluable for designing "smart" polymers with specific, predetermined thermoresponsive properties for various applications.

Mechanistic Insights from Computational Chemistry Approaches

Computational chemistry, particularly quantum chemical simulations, provides powerful tools for elucidating the reaction mechanisms at a molecular level. researchgate.net For polymers involving vinylpyrrolidone derivatives, these methods can offer insights into reaction pathways, transition states, and the energetics of different processes. rsc.orgibs.re.kr

In the context of the radical polymerization of N-vinylpyrrolidone, computational studies have revealed the significance of chain transfer reactions. researchgate.net Quantum chemical simulations have shown that transfer to the monomer by hydrogen abstraction at the 3-position of the pyrrolidone ring is a key event. researchgate.net This process leads to the formation of a radical with a double bond, which can then initiate a new polymer chain containing a terminal double bond (TDB). researchgate.net These TDBs are a primary source of long-chain branching and crosslinking, which can significantly increase the molar mass of the polymer, especially at high conversions. researchgate.net

While specific computational studies focusing solely on this compound are not extensively detailed in the provided search results, the principles derived from studies on NVP are highly relevant. The presence of the ethyl group at the 3-position in C2NVP could potentially influence the rate and pathway of hydrogen abstraction compared to unsubstituted NVP, a hypothesis that could be rigorously tested using computational chemistry.

Density functional theory (DFT) calculations have been used to investigate the thermoresponsive mechanism of poly(3-ethyl-N-vinyl-2-pyrrolidone) (C2PVP). researchgate.net These theoretical calculations, combined with experimental techniques like temperature-dependent FTIR, help to understand the changes in molecular interactions, such as polymer-water and polymer-polymer interactions, that drive the phase separation during heating. researchgate.net

Computational methods are also instrumental in catalyst design and in understanding catalyst-monomer interactions. For instance, in related chemistries, theoretical analyses have provided evidence for the formation of intermediates and have helped to determine energetically favorable reaction pathways, ruling out concerted processes. rsc.org Such insights are crucial for optimizing reaction conditions and developing more efficient synthetic routes.

Reactivity Ratio Modeling and Validation (e.g., Skeist Equation)

Reactivity ratios are fundamental parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. nih.gov The determination of these ratios is essential for predicting copolymer composition and microstructure.

The Mayo-Lewis equation is the foundational model for describing the instantaneous copolymer composition. mdpi.com For copolymerizations that proceed to higher conversions, where the monomer feed composition changes over time, the integrated form of this equation, often referred to as the Skeist equation or the Meyer-Lowry equation, is necessary to accurately model the cumulative copolymer composition. mdpi.com

Modern computational packages utilize methods like the Error-in-Variables-Model (EVM) to provide more accurate estimations of reactivity ratios by accounting for errors in all measured variables. mdpi.comcore.ac.uk These programs often employ direct numerical integration of the instantaneous composition equation to model the copolymerization at any level of conversion. mdpi.comchemrxiv.org

The table below presents the reactivity ratios for the copolymerization of C2NVP (M1) and NVP (M2).

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Reference |

| C2NVP | NVP | ~1 | ~1 | Kelen–Tüdos | mdpi.com |

The values indicate a tendency towards ideal random copolymerization.

The validation of these reactivity ratios is crucial. The consistency between the model predictions and experimental data on copolymer composition at various monomer feed ratios and conversions confirms the validity of the determined reactivity ratios and the underlying copolymerization model. mdpi.com This validated understanding of monomer reactivity is critical for the rational design and synthesis of copolymers with tailored properties.

Applications and Materials Science Research Derived from 3 Ethyl 1 Vinyl 2 Pyrrolidone Polymers

Design of Smart Polymeric Materials

Polymers derived from 3-Ethyl-1-vinyl-2-pyrrolidone (C2NVP) are pivotal in the design of "smart" materials that respond to external stimuli, particularly temperature. This responsiveness allows for the creation of systems with tunable properties for a range of applications.

The incorporation of the more hydrophobic this compound monomer into polymers, especially in copolymers with N-vinylpyrrolidone (NVP), leads to materials exhibiting a Lower Critical Solution Temperature (LCST). mdpi.commdpi.com Below the LCST, the polymer is soluble in water, but upon heating above this critical temperature, it undergoes a reversible phase transition, becoming insoluble and causing the solution to become cloudy. researchgate.netacs.org This behavior is driven by the disruption of hydrogen bonds between the polymer and water molecules, favoring polymer-polymer interactions.

Well-defined copolymers of C2NVP and NVP have been synthesized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. mdpi.com This method allows for the creation of copolymers with controlled molecular weights and low polydispersity (Đ < 1.5). mdpi.commdpi.com Kinetic studies have shown that C2NVP and NVP have similar reaction rates, leading to the formation of ideal random copolymers. mdpi.com

The relationship between the C2NVP content and the resulting cloud point has been systematically studied. For a series of P(C2NVP-co-NVP) copolymers, as the molar percentage of C2NVP was increased, the cloud point decreased linearly. mdpi.com

Cloud Point of P(C2NVP-co-NVP) Copolymers

Data showing the effect of this compound (C2NVP) content on the cloud point (CP) of copolymers with N-vinylpyrrolidone (NVP). mdpi.com

| Copolymer | C2NVP in Feed (mol %) | C2NVP in Copolymer (mol %) | Cloud Point (°C) |

|---|---|---|---|

| C3 | 60 | 60.8 | 48.2 |

| C4 | 66 | 68.9 | 41.5 |

| C5 | 80 | 81.2 | 34.1 |

| C6 | 90 | 89.9 | 29.3 |

This tunable thermoresponsiveness makes these polymers highly attractive for applications such as in situ gelling systems, sensors, and controlled drug delivery vehicles that release their payload in response to a temperature change. nih.govrsc.org

Polymers based on substituted N-vinyl-2-pyrrolidone can be engineered to serve as advanced platforms for bioconjugation. acs.org By introducing reactive functional groups onto the polymer backbone, macromolecules such as peptides, oligonucleotides, and proteins can be attached. nih.gov While research has broadly focused on the poly(N-vinyl-2-pyrrolidone) (PVP) family, the principles are directly applicable to polymers derived from C2NVP. researchgate.netacs.org

The synthesis strategy involves creating copolymers of C2NVP with other monomers that bear reactive moieties like aldehyde, epoxy, or acetylene (B1199291) groups. researchgate.netacs.org These functional groups provide sites for subsequent modification and conjugation with biomolecules through efficient chemical reactions. researchgate.net For instance, thiol-terminated PVP has been successfully used to immobilize ligands and peptides, demonstrating that the polymer can act as a versatile carrier. nih.gov This approach offers a method to create functionalized, low-fouling surfaces for biomedical devices or to develop macromolecular drug carriers. nih.gov The combination of the thermoresponsive nature of C2NVP-containing polymers with the capacity for bioconjugation opens pathways to creating highly specific, stimuli-responsive biomaterials. researchgate.net

Polymer Additives and Modifiers

The inclusion of C2NVP as a comonomer can significantly alter the physical properties of the resulting polymer, acting as an internal modifier.

When copolymerized with N-vinylpyrrolidone (NVP), this compound acts as an internal plasticizer. Research on similar 3-alkyl-substituted-1-vinyl-2-pyrrolidones has shown that the presence of an alkyl side chain on the pyrrolidone ring lowers the glass transition temperature (Tg) of NVP-based polymers. researchgate.netkpi.ua This internal plasticization effect stems from the disruption of polymer chain packing by the ethyl side groups, which increases the free volume and enhances the mobility of the polymer chains. kpi.ua

This modification of the polymer's physical properties also influences its polymerization kinetics. The internal plasticization reduces the effect of autoacceleration (the Tromsdorff effect) during photopolymerization processes. researchgate.netkpi.ua

Nanomaterial Integration

Polymers derived from this compound are effective in the stabilization and surface modification of nanomaterials, leveraging the inherent properties of the pyrrolidone family of polymers.

Poly(N-vinylpyrrolidone) (PVP) is widely recognized as a powerful stabilizing agent in the synthesis of metallic nanoparticles, preventing their aggregation and controlling their growth. redalyc.orgacs.orgnih.gov The family of polymers derived from 3-alkyl-1-vinyl-2-pyrrolidones, including poly-3-ethyl-1-vinyl-2-pyrrolidone (C2-PVP), extends this capability. researchgate.net The introduction of the ethyl group modifies the polymer's polarity, allowing for the creation of a "polarity adjustable" PVP family. researchgate.net This versatility expands the range of solvents that can be used for the preparation and application of metal nanoparticles. researchgate.net

Amphiphilic block copolymers incorporating a PVP-based block can be used to modify the surface of nanoparticles. For example, polystyrene-block-poly(N-vinyl-2-pyrrolidone) (PS-b-PVP) copolymers have been used to stabilize silver nanoparticles (AgNPs) and to apply a polymeric layer to silica (B1680970) nanoparticles (SiO2NPs), imparting a hydrophobic character to their surface. redalyc.org Similarly, copolymers derived from C2NVP can be designed as amphiphilic structures, such as P(C2NVP-co-NVP)-b-PCL, which self-assemble into micelles capable of encapsulating other materials or modifying surfaces. mdpi.com This makes C2NVP-based polymers valuable tools for integrating nanoparticles into various matrices and for creating functional hybrid nanomaterials. redalyc.org

Membrane Science and Engineering

Polymers derived from this compound, a substituted N-vinylpyrrolidone, are investigated for their potential to enhance membrane performance. The inclusion of such polymers, akin to the well-studied Poly(N-vinylpyrrolidone) (PVP), aims to modify the physical and chemical properties of membranes used in filtration and separation processes.

Polymer Contribution to Membrane Permeability and Structure

The incorporation of polyvinylpyrrolidone (B124986) and its derivatives as additives in membrane fabrication, typically with base polymers like polyethersulfone (PES) or polysulfone (PSf), is a common strategy to improve membrane properties. kpi.ua The primary role of these additives is to enhance the hydrophilicity of the membrane surface. An increase in hydrophilicity generally leads to higher water permeability or flux and can reduce the fouling caused by the adsorption of organic molecules and biomolecules. researchgate.net